Strobilurin N

Description

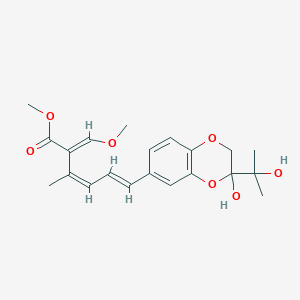

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26O7 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

methyl (2E,3Z,5E)-6-[3-hydroxy-3-(2-hydroxypropan-2-yl)-2H-1,4-benzodioxin-6-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate |

InChI |

InChI=1S/C21H26O7/c1-14(16(12-25-4)19(22)26-5)7-6-8-15-9-10-17-18(11-15)28-21(24,13-27-17)20(2,3)23/h6-12,23-24H,13H2,1-5H3/b8-6+,14-7-,16-12+ |

InChI Key |

FIRRDOFYJKCCBI-LXKPKWINSA-N |

Isomeric SMILES |

C/C(=C/C=C/C1=CC2=C(C=C1)OCC(O2)(C(C)(C)O)O)/C(=C\OC)/C(=O)OC |

Canonical SMILES |

CC(=CC=CC1=CC2=C(C=C1)OCC(O2)(C(C)(C)O)O)C(=COC)C(=O)OC |

Synonyms |

strobilurin N |

Origin of Product |

United States |

Biochemical Mechanisms of Action for Strobilurin N

Inhibition of Mitochondrial Respiration by Strobilurin N

The primary mode of action for this compound is the inhibition of mitochondrial respiration. fao.orgresearchgate.net This process is fundamental to the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. By targeting the mitochondrial respiratory chain, this compound effectively cuts off the energy supply to fungal cells, leading to growth inhibition and eventual cell death. researchgate.netdoi.org

Binding to the Quinol Oxidation (Qₒ) Site of Cytochrome b in the Cytochrome bc₁ Complex (Complex III)

This compound, like other strobilurin fungicides, specifically targets the cytochrome bc₁ complex, also known as Complex III, an essential component of the mitochondrial electron transport chain. doi.orgunimi.itapsnet.org Within this complex, this compound binds to the quinol oxidation (Qₒ) site located on cytochrome b. apsnet.orgnih.govusda.gov This binding is highly specific and is the critical molecular interaction that initiates the cascade of inhibitory effects. apsnet.orgsci-hub.se The Qₒ site is responsible for oxidizing ubiquinol (B23937) and transferring electrons to subsequent components of the respiratory chain. plos.org

The binding of strobilurins, including this compound, to the Qₒ site has been a subject of extensive research. The toxophore for this class of fungicides is often identified as the E-β-methoxy methyl acrylate (B77674) moiety, which plays a crucial role in the interaction with the target site. nih.gov

Disruption of Electron Transfer and ATP Synthesis

By binding to the Qₒ site, this compound physically blocks the transfer of electrons from ubiquinol to cytochrome c₁. researchgate.netdoi.orgnih.gov This blockage halts the flow of electrons through the respiratory chain, a process essential for generating the proton gradient across the inner mitochondrial membrane. mdpi.com The disruption of the electron transport chain directly prevents the reduction of cytochrome c, a key step in cellular respiration. researchgate.net

The proton gradient established by the electron transport chain is the driving force for ATP synthase, the enzyme responsible for producing ATP. Consequently, the inhibition of electron transfer by this compound leads to a collapse of the proton motive force and a drastic reduction in ATP synthesis. researchgate.netdoi.orgapsnet.orgusda.govbiorxiv.org This energy deficit cripples vital cellular functions, ultimately leading to fungal cell death. doi.orgugd.edu.mk

Species Selectivity and Target-Level Interactions of this compound

While the cytochrome bc₁ complex is conserved across eukaryotic organisms, the selectivity of strobilurin-type inhibitors often depends less on significant differences in the sensitivity of the mitochondrial complexes themselves. uepg.br Instead, factors such as bioavailability, which is influenced by absorption, partitioning, and metabolic breakdown, play a crucial role in determining the species-specific effects of these compounds. uepg.br

Research has shown that mutations in the cytochrome b gene, particularly at the Qₒ site, can confer resistance to strobilurin fungicides. biorxiv.org For instance, the G143A mutation is a well-documented mechanism of resistance in various fungal pathogens. unimi.it This highlights the critical nature of the interaction between the fungicide and its specific target site.

Molecular Intricacies of this compound Binding to the Cytochrome bc₁ Complex

Docking studies have further elucidated the molecular interactions. For example, in some strobilurin analogs, specific residues within the binding pocket, such as proline-271, can form stable interactions with the inhibitor molecule, enhancing its binding affinity. nih.gov The presence and nature of side chains on the strobilurin molecule can also significantly influence its binding and inhibitory activity. mdpi.com

Interactive Table: Key Biochemical Effects of Strobilurin Fungicides

| Mechanism | Target | Effect | Consequence | References |

| Inhibition of Mitochondrial Respiration | Cytochrome bc₁ complex (Complex III) | Blocks electron transfer | Disrupts ATP synthesis | fao.orgresearchgate.netdoi.orgapsnet.orgnih.govusda.govresearchgate.netpnas.org |

| Binding to Qₒ Site | Quinol oxidation (Qₒ) site of cytochrome b | Prevents ubiquinol oxidation | Halts electron flow to cytochrome c₁ | doi.orgapsnet.orgnih.govusda.govsci-hub.senih.gov |

| Disruption of Electron Transfer | Electron Transport Chain | Halts electron flow | Collapses proton gradient | researchgate.netdoi.orgapsnet.orgnih.govusda.govresearchgate.netpnas.org |

| Inhibition of ATP Synthesis | ATP Synthase | Reduces ATP production | Cellular energy depletion and death | researchgate.netdoi.orgapsnet.orgnih.govusda.govbiorxiv.orgresearchgate.netpnas.org |

Biosynthesis and Metabolic Pathways of Strobilurin N

Polyketide Biosynthesis of Natural Strobilurin N

The core structure of this compound, like other strobilurins, is assembled through a polyketide biosynthetic pathway. researchgate.net Isotopic labeling studies have confirmed that these compounds are derived from a linear tetraketide. nih.govresearchgate.net The biosynthesis begins with a specific starter unit and proceeds through successive chain elongations and modifications to yield the final complex structure. nih.govresearchgate.net

A key enzyme in the biosynthesis of strobilurins is a highly reducing polyketide synthase (hrPKS), exemplified by StPKS1. researchgate.netnih.gov This enzyme is encoded within a biosynthetic gene cluster found in strobilurin-producing fungi like Strobilurus tenacellus. researchgate.netnih.gov StPKS1 is an iterative Type I PKS responsible for three rounds of chain extension and β-processing. nih.gov A particularly unusual feature of StPKS1 is the presence of C-terminal hydrolase and methyltransferase domains, which are not typically found in this position in fungal PKS enzymes. researchgate.netnih.gov The expression of stpks1 in a heterologous host, Aspergillus oryzae, has been instrumental in confirming its role and identifying the initial polyketide product. researchgate.netnih.gov This PKS utilizes a specific starter unit to produce the polyketide chain that will ultimately be transformed into the strobilurin scaffold. uniprot.orguniprot.org

The biosynthesis of the strobilurin polyketide is initiated by the uncommon starter unit, benzoyl-CoA. researchgate.netnih.gov This starter unit is derived from the amino acid phenylalanine through a series of enzymatic steps. nih.govuniprot.org Initially, phenylalanine ammonia-lyase (str11) eliminates ammonia (B1221849) from phenylalanine. uniprot.orguniprot.org This is followed by oxygenation (catalyzed by str8) and a retro-Claisen reaction to form benzoic acid. uniprot.orguniprot.org The benzoic acid is then activated to its CoA thiolester, benzoyl-CoA, by a dedicated CoA ligase (str10). uniprot.orguniprot.org The PKS then uses this benzoyl-CoA to initiate the assembly of the polyketide chain. nih.govuniprot.org The use of benzoyl-CoA as a starter unit is a relatively rare event in fungal polyketide biosynthesis. nih.gov

Following the assembly of the polyketide chain by StPKS1, the first enzyme-free intermediate is prestrobilurin A. researchgate.netnih.gov This intermediate undergoes a crucial oxidative rearrangement to form the β-methoxyacrylate toxophore, which is essential for the antifungal activity of strobilurins. researchgate.netrsc.org This key transformation is catalyzed by a flavin-dependent monooxygenase (FMO) named Str9. researchgate.netrsc.org The reaction is proposed to proceed through the epoxidation of an olefin in prestrobilurin A, followed by a Meinwald-type rearrangement to yield an aldehyde intermediate. uniprot.orguniprot.orgresearchgate.net Subsequent rapid enolization of this aldehyde creates the characteristic β-methoxyacrylate skeleton. uniprot.orguniprot.org Evidence for the involvement of an epoxide intermediate in this rearrangement has been supported by the isolation of related metabolites. nih.gov

The final steps in the biosynthesis of strobilurin A, a close analogue of this compound, involve two O-methylation reactions. researchgate.netrsc.orgresearchgate.net These reactions are carried out by two distinct S-adenosyl methionine (SAM)-dependent O-methyltransferases, Str2 and Str3, which are also encoded in the biosynthetic gene cluster. rsc.orgresearchgate.netnih.gov In vivo expression experiments have demonstrated that these methylations occur in a specific order. researchgate.netnih.gov Str2 acts first, selectively methylating the carboxyl group of the precursor. researchgate.netnih.gov Subsequently, Str3 catalyzes the methylation of the enol group to complete the formation of the strobilurin molecule. rsc.orgresearchgate.netnih.gov This two-step methylation process is required to finalize the synthesis of the bioactive compound. researchgate.netnih.gov

Enzymatic Transformations and Oxidative Rearrangements

Precursor-Directed Biosynthetic Studies of this compound Analogues

Precursor-directed biosynthesis is a powerful technique used to generate novel analogues of natural products by feeding modified or unnatural precursor molecules to the producing organism. nih.govbeilstein-journals.org This method has been successfully applied to the strobilurin biosynthetic pathway to create a variety of analogues, particularly halogenated versions. nih.gov By feeding fluorinated analogues of the natural starter units to cultures of strobilurin-producing fungi, researchers have demonstrated that the PKS can tolerate and incorporate these modified substrates, leading to the production of several new halogenated strobilurin analogues. nih.gov These studies not only provide a means to generate novel compounds with potentially enhanced biological activities but also offer insights into the substrate flexibility of the biosynthetic enzymes. nih.govacs.org

Microbial Degradation Mechanisms of this compound

Microbial degradation is a primary route for the breakdown of strobilurin fungicides in the environment. frontiersin.orgnih.gov A variety of microorganisms, including bacteria such as Bacillus, Pseudomonas, and Stenotrophomonas, have been identified as capable of degrading strobilurins. frontiersin.orgnih.gov The degradation process involves multiple metabolic pathways that target different parts of the strobilurin molecule. frontiersin.orgnih.gov Common degradation reactions include the hydrolysis of the methyl ester, hydroxylation of the aromatic rings, and cleavage of the ether linkage. frontiersin.orgnih.gov The double bond within the acrylate (B77674) moiety is particularly susceptible to various degradation mechanisms. frontiersin.orgnih.gov Carboxylesterases are considered to play a crucial role in the initial degradation step for many strobilurins by hydrolyzing the ester bond. frontiersin.org Understanding these microbial degradation pathways is essential for assessing the environmental fate of these compounds and for developing bioremediation strategies to remove them from contaminated soil and water. nih.govfrontiersin.orgresearchgate.net

Enzymatic Pathways in Strobilurin Biotransformation

The primary enzymatic pathway for the detoxification of many strobilurin fungicides in microorganisms is through the action of carboxylesterases. frontiersin.orgnih.gov These enzymes catalyze the hydrolysis of the methyl ester bond present in the toxophore of many strobilurins, a key step that renders them non-fungicidal. researchgate.net This process of de-esterification results in the formation of the corresponding parent acid. asm.orgnih.gov

For instance, the degradation of pyraclostrobin (B128455) is known to be facilitated by carboxylesterase activity. frontiersin.orgnih.gov Similarly, the microbial breakdown of azoxystrobin (B1666510) also involves the hydrolysis of its carboxyl ester bond, highlighting the central role of esterases in the degradation of this class of fungicides. frontiersin.org Research has identified specific esterase genes, such as strH from the bacterium Hyphomicrobium sp. strain DY-1, which are responsible for the de-esterification of a range of strobilurin fungicides. asm.orgasm.org

The subtilisin-like carboxypeptidases are another group of enzymes that have been shown to have a promiscuous methyl esterase activity towards strobilurins. researchgate.nettandfonline.com While this activity may be low, it suggests a potential role for this class of hydrolases in the environmental breakdown of these fungicides. researchgate.nettandfonline.com

Table 1: Key Enzymes in Strobilurin Biotransformation

| Enzyme Class | Action | Example Substrates |

|---|---|---|

| Carboxylesterase | Hydrolysis of methyl ester group | Pyraclostrobin, Azoxystrobin, Trifloxystrobin (B1683241), Picoxystrobin (B33183) |

| Subtilisin-like Carboxypeptidase | Promiscuous methyl esterase activity | Strobilurin analogues |

Identification of Strobilurin-Degrading Microorganisms and Genes

Microbial degradation is considered the most significant pathway for the removal of strobilurin fungicides from the environment. frontiersin.orgnih.gov A variety of microorganisms capable of degrading these compounds have been isolated from soil and aquatic environments. These microbes can utilize strobilurins as a source of carbon and nitrogen for their growth. frontiersin.orgresearchgate.net

Numerous bacterial genera have been identified with the ability to degrade strobilurins. These include:

Pseudomonas frontiersin.orgnih.gov

Sphingobacterium nih.gov

Bacillus researchgate.netnih.gov

Klebsiella researchgate.netnih.gov

Stenotrophomonas nih.govasm.org

Ochrobactrum asm.org

Hyphomicrobium asm.org

Fungal genera, such as Aphanoascus, have also been reported to biotransform strobilurins like azoxystrobin. researchgate.net

The degradation capabilities of these microorganisms are rooted in their genetic makeup. Specific genes encoding for degradative enzymes are crucial for these metabolic pathways. A notable example is the strH gene, a novel esterase gene cloned from Hyphomicrobium sp. strain DY-1, which is responsible for the detoxification of several strobilurin fungicides. asm.orgasm.org Metagenomic analysis of bacterial consortia has also pointed to carboxylesterase genes within Pseudomonas and Sphingobacterium as playing a central role in the catabolism of strobilurins. nih.govscispace.com

While several strobilurin-degrading microbes have been identified, research into the specific enzymes and the corresponding genes is ongoing. frontiersin.orgnih.gov A deeper understanding at the molecular biology and genetic level is needed to fully elucidate the microbial degradation of strobilurins and to develop effective bioremediation technologies. frontiersin.org

Table 2: Examples of Strobilurin-Degrading Microorganisms

| Microorganism Genus | Degraded Strobilurin(s) |

|---|---|

| Pseudomonas | Multiple strobilurins |

| Sphingobacterium | Multiple strobilurins |

| Klebsiella | Pyraclostrobin |

| Arthrobacter | Trifloxystrobin |

| Hyphomicrobium | Trifloxystrobin, Picoxystrobin, Pyraclostrobin, Azoxystrobin |

| Ochrobactrum | Azoxystrobin |

| Cupriavidus | Azoxystrobin |

| Bacillus | Trifloxystrobin |

Structure Activity Relationship Sar and Derivatives of Strobilurin N

Design and Synthesis of Novel Strobilurin N Derivatives

The journey from the naturally occurring but unstable strobilurin A to a plethora of commercially successful synthetic analogues is a testament to the power of rational drug design. nih.govasianpubs.org The primary goals of these synthetic endeavors have been to improve photostability and volatility while retaining the potent fungicidal activity of the natural lead compound. nih.govasianpubs.org

Early efforts in the 1980s by chemical companies focused on replacing the unstable polyene moiety of strobilurin A with a more stable benzene (B151609) ring, while retaining the essential methyl (E)-2-(3-methoxy)acrylate pharmacophore. asianpubs.org This fundamental change led to the development of the first generation of synthetic strobilurin fungicides with improved stability and efficacy. nih.govasianpubs.org

A key strategy for enhancing efficacy involves the "plug-in molecular" method. rsc.orgrsc.org This approach utilizes high-frequency active groups, screened and designed as easily derivable "molecular plug-ins," which are then attached to the core structure through simple chemical reactions to generate diverse and highly active compounds. rsc.orgrsc.org For instance, aryloxypyridine compounds have been successfully used as "molecular plug-ins" to create novel strobilurin derivatives. rsc.orgrsc.org

Furthermore, stabilizing the E-styryl group has been a focus. One approach involved the synthesis of indene-substituted oxime ethers. nih.gov The introduction of heterocyclic moieties is another strategy aimed at optimizing physicochemical properties like lipophilicity and solubility, which are crucial for uptake and bioavailability. nih.gov

The modification of the side chain has been identified as a highly effective method to generate novel strobilurin derivatives with enhanced biological activities. researchgate.net A wide array of heterocyclic moieties has been incorporated into the strobilurin scaffold, leading to compounds with broad-spectrum fungicidal activity. researchgate.netcapes.gov.br

Examples of successfully integrated heterocyclic systems include:

1,2,4-Triazoles: The introduction of 1,2,4-triazole (B32235) rings has been shown to improve fungicidal activities. nih.govlew.ro Some of these analogs have demonstrated activity comparable to or even better than the commercial fungicide azoxystrobin (B1666510). nih.gov

1,3,4-Oxadiazoles: Strobilurin analogs containing the 1,3,4-oxadiazole (B1194373) moiety have shown efficacy comparable to azoxystrobin against certain fungi, and in some cases, were more effective against Rhizoctonia cerealis. nih.govsioc-journal.cn

Pyrazoles: Derivatives containing a substituted pyrazole (B372694) in the side chain have exhibited excellent fungicidal and acaricidal activities. mdpi.comacs.org The nature and position of the substituent on the pyrazole ring significantly influence the activity. mdpi.com

Pyrimidines: Novel β-methoxyacrylate analogues synthesized by integrating a substituted pyrimidine (B1678525) with a strobilurin pharmacophore have shown potent antifungal activities. koreascience.kr

Benzothiazoles: Strobilurin analogues with benzothiazole (B30560) side chains have emerged as promising lead structures for the development of new fungicides. researchgate.netcapes.gov.br

1,3,5-Triazines: A series of novel strobilurin derivatives bearing a modified 1,3,5-triazine (B166579) moiety have been synthesized and shown to exhibit antifungal activities. asianpubs.org

Pyrrolidine-2,4-diones: Splicing the pyrrolidine-2,4-dione (B1332186) and β-methoxyacrylate reactive groups into a single structure has been explored to improve fungicidal activity. rhhz.net

Microwave-assisted synthesis has proven to be a highly efficient method for preparing strobilurin thioether derivatives bearing these diverse heterocyclic side chains, offering advantages such as shorter reaction times, mild conditions, and good to excellent yields. researchgate.netcapes.gov.br

Rational Design Strategies for Enhanced Stability and Efficacy

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that has been instrumental in understanding the relationship between the chemical structure of strobilurin derivatives and their fungicidal activity. researchgate.net By developing predictive models, researchers can rationalize the design of new, more potent compounds. nih.govkoreascience.kr

Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of β-methoxyacrylate analogues. koreascience.kr These models have demonstrated high predictive ability, with conventional r² values often exceeding 0.9. koreascience.kr Hologram QSAR (HQSAR), a 2D-QSAR method, has also been effectively utilized. koreascience.kr

For instance, a 3D-QSAR model for a series of novel strobilurin analogs showed high correlative and predictive capabilities. nih.gov Another model indicated that introducing large electropositive groups at the 4-position of the benzene ring and small electronegative groups at the 2-position was beneficial for fungicidal activity. rsc.org QSAR studies have also revealed that the toxicity of strobilurin fungicides is dependent on both chemical hydrophobicity and hydrogen bond basicity, which influence the bio-uptake process and interaction with target receptors. researchgate.net

Structural modifications at various positions of the strobilurin molecule have a profound impact on its fungicidal activity and spectrum.

Side Chain Modifications: The introduction of different substituents on the side chain can significantly alter the biological activity. For example, in a series of compounds, the modification of the R group on a benzene ring from electron-donating groups (like CH₃ or OCH₃) to electron-withdrawing groups (like Cl or F) improved the fungicidal activities against Blumeria graminis. lew.ro

Bridge Modifications: While modifications of the phenyl linker are less common, replacing the phenyl group with a bioisosteric pyridinyl group has been explored. nih.gov In some cases, changing from a nitrogen to a carbon atom in the bridge (X position) led to a slight increase in fungicidal activity. lew.ro

Pharmacophore Modifications: Increasing the number of methoxyacrylate pharmacophores has been found to be detrimental to the fungicidal activity of certain derivatives. rsc.org

Ring Substitutions: The introduction of a chlorine atom on the benzene ring was found to be not conducive to the fungicidal activity of a particular series of compounds. rsc.org Similarly, substitution at the 2-position of a pyridine (B92270) ring was also unfavorable. rsc.org

The following table summarizes the fungicidal activity of some representative this compound derivatives:

| Compound ID | Fungus | Inhibition Rate (%) at 50 µg/mL | Reference |

| 6d' | Rhizoctonia solani | 52.85 | lew.ro |

| 6d' | Botrytis cinerea | 68.63 | lew.ro |

| 6d' | Fusarium graminearum | 66.35 | lew.ro |

| 6e | Blumeria graminis | 92.09 | lew.ro |

| 6e' | Blumeria graminis | 100.00 | lew.ro |

| 6f' | Blumeria graminis | 85.85 | lew.ro |

| 6g' | Blumeria graminis | 83.20 | lew.ro |

| 5-01 | Sclerotinia sclerotiorum | Excellent | rsc.org |

| 5-09 | Sclerotinia sclerotiorum | Excellent | rsc.org |

| 6-02 | Sclerotinia sclerotiorum | More effective than azoxystrobin | rsc.org |

Stereochemistry plays a crucial role in the biological activity of this compound derivatives. The configuration of the molecule can significantly influence its binding to the target site and, consequently, its fungicidal efficacy.

For example, studies have shown that the cis-configuration of certain derivatives leads to lower fungicidal activity compared to the trans-configuration. rsc.org In one instance, the inhibition rate of a trans-isomer against Sclerotinia sclerotiorum was 92%, while its cis-counterpart only achieved a 56% inhibition rate. rsc.org This highlights the importance of controlling the stereochemistry during the synthesis of new strobilurin analogs to ensure optimal activity. The final three-dimensional shape of the fungicide, dictated by the relative orientation of its pharmacophores, strongly impacts its biological activity. nih.gov

Influence of Structural Modifications on Fungicidal Activity and Spectrum

Development of Hybrid this compound Compounds

A recent and innovative approach in the design of new fungicides is the development of hybrid compounds that combine the pharmacophoric features of strobilurins with those of other fungicide classes. unimi.it This strategy aims to create molecules with multiple sites of action, potentially broadening the fungicidal spectrum and mitigating the development of resistance. researchgate.net

One notable example is the combination of the strobilurin pharmacophore with that of succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govunimi.it The initial generation of these dual-action compounds showed good in vitro activity against the wild-type rice blast pathogen, Pyricularia oryzae. unimi.it However, they largely lost their effectiveness against strobilurin-resistant strains. unimi.it

Subsequent research focused on modifying the structure of these hybrid molecules to overcome resistance. unimi.it Key aspects that were investigated include the spatial orientation of the two pharmacophores, the nature of the linker connecting them, and the substitution pattern of the SDHI pharmacophore. unimi.it These studies have provided valuable insights into the structural requirements for dual-target activity and have paved the way for the rational design of new hybrid fungicides with improved performance against resistant pathogens. nih.gov

Fungicidal Efficacy and Spectrum of Strobilurin N

Broad-Spectrum Antifungal Activity of Strobilurin N

Strobilurin fungicides are recognized for their broad-spectrum activity, effectively controlling a diverse range of plant pathogenic fungi. agroconsultasonline.comcolab.wssci-hub.se This wide-ranging efficacy makes them valuable tools for managing multiple diseases in various crops. researchgate.netplantsciencejournal.com

Efficacy Against Major Fungal Classes (e.g., Ascomycetes, Basidiomycetes, Oomycetes)

Strobilurins as a group exhibit activity against all four major classes of plant pathogenic fungi: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes. agroconsultasonline.comsci-hub.seplantsciencejournal.com This comprehensive control is a significant advantage, allowing for the management of complex disease situations where multiple types of pathogens may be present. researchgate.netapsnet.org For instance, in grapevines, a single strobilurin active ingredient can control both powdery mildew (an Ascomycete) and downy mildew (an Oomycete). agroconsultasonline.com While the class has broad-spectrum capabilities, individual strobilurin compounds may vary in their specific efficacy against different fungal groups. agroconsultasonline.comsci-hub.se

Control of Specific Plant Pathogens and Diseases (e.g., Powdery Mildews, Downy Mildews, Rusts, Leaf Spotting)

The broad-spectrum nature of strobilurins translates to effective control of numerous economically important plant diseases. researchgate.netplantsciencejournal.com These include, but are not limited to, powdery mildews, downy mildews, rusts, and various leaf spotting diseases. colab.wsresearchgate.netplantsciencejournal.com The efficacy of strobilurins has been demonstrated in a variety of crops such as cereals, fruits, vegetables, and ornamentals. researchgate.netplantsciencejournal.com For example, strobilurins are key in managing diseases like banana black sigatoka and barley net blotch. agroconsultasonline.com They are also used for controlling seedling damping-off caused by Pythium spp. and Rhizoctonia solani in cotton. sci-hub.se

Impact of this compound on Fungal Growth Stages (e.g., Spore Germination, Mycelial Growth)

Strobilurin fungicides are particularly effective against the early stages of fungal development. sci-hub.sebibliotekanauki.pl Their primary mode of action, the disruption of energy production, makes them highly potent against energy-intensive processes like spore germination and zoospore motility. sci-hub.sebibliotekanauki.pl This preventative action is a key characteristic of their efficacy. sci-hub.se

In addition to inhibiting spore germination, strobilurins can also inhibit the mycelial growth of fungi. google.comcabidigitallibrary.org This means they have curative activity, able to halt the progression of a fungal infection even after it has started but before symptoms become visible. sci-hub.se Some strobilurins have also demonstrated eradicant and antisporulant activities, further contributing to disease control. sci-hub.se

| Fungal Growth Stage | Impact of this compound |

| Spore Germination | Highly sensitive; strong inhibition. sci-hub.segoogle.com |

| Zoospore Motility | Particularly sensitive to inhibition. sci-hub.se |

| Mycelial Growth | Inhibited; demonstrates curative activity. sci-hub.segoogle.com |

| Sporulation | Can be reduced (antisporulant activity). sci-hub.se |

Comparative Studies of this compound Analogs and Other Fungicides

Numerous studies have compared the efficacy of different strobilurin analogs and other classes of fungicides. Within the strobilurin class, individual compounds like azoxystrobin (B1666510), kresoxim-methyl, trifloxystrobin (B1683241), and pyraclostrobin (B128455) exhibit varying levels of activity against specific diseases. agroconsultasonline.com For instance, in a study on Cercospora leaf spot of sugar beet, trifloxystrobin was found to be the most efficient, followed by pyraclostrobin. apsnet.org

When compared to other fungicide classes, such as triazoles, strobilurins have a distinct advantage in their potent inhibition of spore germination. sci-hub.se Triazoles, which inhibit ergosterol (B1671047) biosynthesis, are generally less effective at this stage but are strong inhibitors of mycelial growth. google.com Comparative field trials have shown that newly developed strobilurin analogs can offer better efficacy against certain diseases, like Sphaerotheca fuliginea and Pseudoperonospora cubensis, than commercial standards such as azoxystrobin and trifloxystrobin. rsc.org

Efficacy of Strobilurin Analogs Against Select Fungal Diseases

| Strobilurin Analog | Grape Powdery Mildew | Banana Black Sigatoka | Barley Net Blotch |

|---|---|---|---|

| Azoxystrobin | ★★★ | ★★★ | ★★★ |

| Kresoxim-methyl | ★★★ | NA | ★★ |

| Trifloxystrobin | ★★★ | ★★★ | ★★★ |

| Picoxystrobin (B33183) | NA | NA | ★★★ |

| Pyraclostrobin | ★★★ | ★★★ | ★★★ |

Source: Bartlett et al., 2002. agroconsultasonline.com Efficacy rating: ★★★ = High, ★★ = Moderate, NA = Not available.

Synergistic Effects of this compound in Combination with Other Agents

The combination of strobilurin fungicides with other active ingredients, including other chemical fungicides and biological control agents, can lead to synergistic effects and enhanced disease control. researchgate.net Combining strobilurins with fungicides that have a different mode of action, such as triazoles, is a common practice to improve efficacy and manage resistance. google.com For example, the combination of a strobilurin with a triazole like propiconazole (B1679638) can be more effective at preventing and curing diseases. google.com

Research has also explored the synergistic potential of combining strobilurins with biological control agents. researchgate.net Studies have shown that the combined application of Bacillus subtilis H158 and strobilurins, such as azoxystrobin and trifloxystrobin, can effectively control rice sheath blight with strong synergistic effects. researchgate.net The mechanism behind this synergy may involve the fungicide facilitating the biofilm formation of the biocontrol agent or increasing oxidative stress in the fungal pathogen, making it more susceptible. mdpi.com Additionally, certain natural compounds, like the benzo analog octylgallate, have been shown to act as chemosensitizers, increasing the antifungal activity of strobilurins and potentially overcoming resistance. nih.govfrontiersin.org

Fungal Resistance to Strobilurin N

Mechanisms of Resistance Development to Strobilurin Fungicides

The primary mechanism of fungal resistance to strobilurin fungicides involves genetic mutations that alter the fungicide's target site. apsnet.orgnih.gov However, other mechanisms, such as the overexpression of efflux pumps, can also contribute to reduced sensitivity. nih.govnih.gov

Strobilurin fungicides act by inhibiting mitochondrial respiration. onvegetables.comnih.gov They bind to the Quinone outside (Qo) site of the cytochrome bc₁ complex (also known as complex III), which is a crucial component of the mitochondrial respiratory chain. onvegetables.commdpi.com This binding action blocks the electron transfer between cytochrome b and cytochrome c1, thereby halting ATP synthesis and leading to fungal cell death. nih.govmdpi.com

The most significant mechanism of resistance is the alteration of the target site, the cytochrome b gene (CYTB). mdpi.comapsnet.org Specific point mutations in this gene can result in amino acid substitutions in the cytochrome b protein, which reduce the binding affinity of strobilurin fungicides. apsnet.org This allows the fungal respiratory chain to function even in the presence of the fungicide.

Several key mutations in the CYTB gene have been identified as conferring high levels of resistance:

G143A: The most common and impactful mutation involves a substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at position 143. apsnet.orgmdpi.comapsnet.org This single amino acid change confers a high level of resistance to all strobilurin fungicides and is frequently detected in resistant fungal populations across various pathosystems. grdc.com.auresearchgate.net The G143A mutation has been identified in numerous pathogens, including Blumeria graminis f. sp. tritici (wheat powdery mildew) and Podosphaera xanthii (cucurbit powdery mildew). apsnet.orggrdc.com.au

F129L: A substitution of phenylalanine (F) with leucine (B10760876) (L) at position 129 is another mutation that confers resistance. apsnet.org While it also reduces fungicide binding, the resistance level conferred by the F129L mutation is generally lower or more moderate compared to the G143A mutation. apsnet.orgresearchgate.net This mutation has been found in pathogens like Pyricularia grisea (gray leaf spot). apsnet.org

G137R: A change from glycine (G) to arginine (R) at position 137 has also been associated with strobilurin resistance. nih.govresearchgate.net

It is noteworthy that in some fungal species, such as cereal rusts (Puccinia spp.), the structure of the cytochrome b gene itself can prevent the occurrence of the G143A mutation. nih.gov In these cases, the codon for G143 is located at an intron border, and a mutation would disrupt mRNA processing, leading to a non-functional protein and rendering the mutant nonviable. nih.gov

Table 1: Key Target Site Mutations Conferring Resistance to Strobilurin Fungicides

| Mutation | Amino Acid Change | Fungal Pathogen Examples | Level of Resistance |

|---|---|---|---|

| G143A | Glycine to Alanine | Blumeria graminis, Plasmopara viticola, Venturia inaequalis, Podosphaera xanthii apsnet.orggrdc.com.auapsnet.org | High/Complete researchgate.net |

| F129L | Phenylalanine to Leucine | Pyricularia grisea, Rhizoctonia solani lsu.eduapsnet.org | Moderate/Partial apsnet.orgresearchgate.net |

| G137R | Glycine to Arginine | Saccharomyces cerevisiae (lab mutant), Pyricularia oryzae nih.govresearchgate.net | Moderate researchgate.net |

A critical aspect of strobilurin resistance is the high degree of cross-resistance among compounds within this chemical class. udel.eduresearchgate.net The Fungicide Resistance Action Committee (FRAC) classifies strobilurins and functionally similar compounds under FRAC Code 11, as they all target the Qo site of the cytochrome bc₁ complex. udel.eduonvegetables.com

Due to this shared mode of action, a mutation that confers resistance to one strobilurin fungicide, such as azoxystrobin (B1666510), will almost invariably confer resistance to other strobilurins like pyraclostrobin (B128455) and trifloxystrobin (B1683241). udel.eduresearchgate.netresearchgate.net This means that rotating between different strobilurin fungicides is not an effective resistance management strategy. udel.eduonvegetables.com If a fungal population develops resistance to one member of the FRAC Code 11 group, it is considered resistant to all members of that group. udel.edugrdc.com.au

However, this target-site-based resistance does not extend to fungicides with different modes of action. grdc.com.au For example, isolates with the G143A mutation remain sensitive to fungicides from other groups, such as demethylation inhibitors (DMIs, FRAC Code 3) or succinate (B1194679) dehydrogenase inhibitors (SDHIs, FRAC Code 7). grdc.com.au Similarly, fungicides that inhibit the Qi site of the cytochrome bc₁ complex, like fenpicoxamid, are not affected by the G143A mutation that confers resistance to Qo inhibitors. nih.gov

Target Site Mutations in the Cytochrome bc₁ Complex

Epidemiology and Prevalence of Strobilurin Resistance in Agricultural Systems

Since the introduction of strobilurin fungicides in the mid-1990s, resistance has been reported in a wide array of plant pathogens across the globe. apsnet.orgapsnet.org The first cases of field resistance were detected in wheat powdery mildew (Blumeria graminis f. sp. tritici) in Germany in 1998, just two years after the commercial launch of these products. nih.govnih.gov

Since then, resistance has emerged in pathogens affecting numerous crops, including:

Cereals: Septoria tritici blotch (Zymoseptoria tritici) in wheat. grdc.com.au

Grapes: Downy mildew (Plasmopara viticola). apsnet.org

Fruits: Apple scab (Venturia inaequalis) and brown rot (Monilinia fructicola). researchgate.netapsnet.org

Vegetables: Powdery and downy mildews of cucurbits. apsnet.orgudel.edu

Turfgrass: Gray leaf spot (Pyricularia grisea). apsnet.org

The intensive use of these fungicides creates high selection pressure, which favors the rapid multiplication and spread of resistant individuals within a fungal population. researchgate.net The prevalence of resistant strains can increase dramatically over a few growing seasons, leading to unexpected and widespread fungicide failure in the field. grdc.com.au In some regions and for certain diseases, the frequency of resistant alleles, particularly G143A, has become so high that strobilurin fungicides are no longer effective for control. grdc.com.au

Early and accurate detection of resistant fungal strains is crucial for effective resistance management. mdpi.com Monitoring programs allow for timely adjustments to disease control strategies, helping to preserve the efficacy of available fungicides. mdpi.com While traditional methods involve collecting fungal isolates and conducting bioassays to determine their sensitivity to fungicides, these are often time-consuming. mdpi.comfrontiersin.org

Consequently, a range of molecular methods have been developed for the rapid and sensitive detection of the specific mutations that confer resistance. apsnet.org These techniques are often performed directly on DNA extracted from infected plant tissue, bypassing the need for fungal culturing. nih.gov

Common molecular detection methods include:

PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism): This method uses the fact that a point mutation can create or abolish a recognition site for a specific restriction enzyme. After PCR amplification of the target gene region, the product is digested with the enzyme. The resulting fragment patterns on a gel can distinguish between wild-type (sensitive) and mutant (resistant) alleles. apsnet.org This technique has been successfully used to detect the G143A mutation in various pathogens. apsnet.orgmdpi.com

Quantitative PCR (qPCR) and Allele-Specific PCR (AS-PCR): These methods offer higher throughput and quantification capabilities. nih.govfrontiersin.org Allele-specific primers are designed to preferentially amplify either the resistant or the sensitive allele. Using fluorescent dyes or probes, qPCR can not only detect the presence of the resistant mutation but also quantify its frequency within a pathogen population in a given sample. nih.govfrontiersin.org

Digital PCR (dPCR): This is a highly sensitive method that allows for the absolute quantification of target DNA sequences. nih.govfrontiersin.org It can detect resistant mutations at very low frequencies (e.g., below 0.2%), which is critical for early detection before resistance becomes widespread in the field. frontiersin.org

Loop-Mediated Isothermal Amplification (LAMP): LAMP is a technique that amplifies DNA under isothermal conditions, making it suitable for in-field diagnostics without the need for a thermal cycler. nih.gov While often providing qualitative (yes/no) results, it allows for rapid, on-site detection. nih.gov

Strategies for Resistance Management of Strobilurin Fungicides

Given the high risk of resistance development, proactive management strategies are essential to prolong the effective lifespan of strobilurin fungicides. udel.eduresearchgate.net These strategies are designed to reduce the selection pressure on fungal populations.

The core principles of strobilurin resistance management, as advocated by bodies like FRAC, include:

Alternation and Mixtures: Never apply strobilurin fungicides in consecutive sprays. udel.eduonvegetables.com Instead, they should be rotated with fungicides from different FRAC groups that have different modes of action. grdc.com.auonvegetables.com Tank-mixing a strobilurin fungicide with a multi-site protectant fungicide (e.g., mancozeb, chlorothalonil (B1668833) from FRAC groups M3 and M5, respectively) is also a key strategy. udel.eduonvegetables.com The mixing partner helps to control any isolates that may be resistant to the strobilurin. apsnet.org

Limiting the Number of Applications: The total number of applications of strobilurin fungicides (FRAC Code 11) per season should be limited, often to a maximum of two or three, or a certain percentage of the total fungicide program, depending on the crop. researchgate.netucanr.edu

Avoiding Reduced Rates: Using fungicides at rates lower than those specified on the label must be avoided. researchgate.netapsnet.org While potentially saving costs in the short term, this practice can select for less-sensitive individuals in the population, accelerating the shift towards resistance. apsnet.org

Preventative Use: Strobilurins are most effective when used as protectants, applied before the establishment of the disease. mdpi.com Using them in a curative manner against established infections increases the risk of resistance development. apsnet.org

Fungicide resistance management is a critical component of a broader Integrated Pest Management (IPM) strategy. clemson.edu An IPM approach combines multiple tactics to manage diseases in a sustainable and economically viable way. clemson.edu

Integrating strobilurin resistance management into IPM programs involves:

Cultural Practices: Crop rotation, managing irrigation to avoid excess moisture, and proper plant nutrition can create an environment less favorable for disease development. grdc.com.auucanr.edu

Scouting and Monitoring: Regular monitoring of crops for disease symptoms and of pathogen populations for fungicide resistance helps to ensure that chemical controls are applied only when necessary and that the most effective products are chosen. clemson.edu

Strategic Fungicide Use: When fungicides are required, they are used judiciously as part of a planned program that incorporates the anti-resistance strategies mentioned above (alternation, mixtures, limited applications). grdc.com.auclemson.edu This ensures that chemical control is integrated with, rather than a replacement for, other management tactics. clemson.edu

By embedding strobilurin use within a comprehensive IPM framework, growers can minimize selection pressure, delay the development of resistance, and maintain the long-term effectiveness of this important class of fungicides. clemson.edu

Development of New Strobilurin N Analogs with Altered Binding Properties

To combat the challenge of fungal resistance, researchers have been actively developing new strobilurin analogs with modified chemical structures. nih.govresearchgate.net The goal is to create molecules that can effectively bind to the target site even in resistant fungal strains or that possess novel binding characteristics, thereby overcoming existing resistance mechanisms. nih.gov This approach often involves the synthesis and evaluation of derivatives with different heterocyclic side chains or other structural modifications. nih.govresearchgate.net

One area of focus has been the modification of the strobilurin scaffold to enhance binding affinity and overcome the effects of common mutations, such as the G143A substitution in the cytochrome b gene. nih.govlsu.edu For instance, research has explored the synthesis of strobilurin derivatives with diverse heterocyclic side chains to identify compounds with broad-spectrum fungicidal activity, including against resistant pathogens. nih.gov

Table 1: Fungicidal Activity of Novel Strobilurin Analogs

| Compound | Target Fungi | In Vitro Activity | In Vivo Activity | Reference |

| 3b | Six tested fungal species | Remarkably higher than Kresoxim-methyl | Not specified | nih.gov |

| 3g | Sphaerotheca fuliginea, Pseudoperoniospora cubensis | Remarkably higher than Kresoxim-methyl | Higher than Kresoxim-methyl | nih.govresearchgate.net |

| 4c | Six tested fungal species | Remarkably higher than Kresoxim-methyl | Not specified | nih.gov |

| 4d | Sphaerotheca fuliginea, Pseudoperoniospora cubensis | Remarkably higher than Kresoxim-methyl | Same level as Kresoxim-methyl | nih.govresearchgate.net |

| 14d | Porcine cytochrome bc1 complex | Improved binding affinity (Ki = 1.89 nmol/L) compared to azoxystrobin | Not specified | nih.gov |

| 25a & 25b | Phytophthora capsici | Inhibited fungal growth up to 73.6% | Not specified | nih.gov |

This table summarizes the reported fungicidal activities of newly synthesized strobilurin analogs compared to existing commercial fungicides.

Another strategy involves the design of analogs that can circumvent the resistance mechanism. For example, some new analogs have been designed to have a different binding mode to the Qo site of cytochrome b, which could be less affected by the G143A mutation. nih.gov The development of these novel analogs often relies on a deep understanding of the structure-activity relationships within the strobilurin class of compounds. nih.gov

Combinatorial Approaches to Mitigate Resistance

In addition to developing new molecules, a key strategy for managing strobilurin resistance is the use of combinatorial approaches. nih.gov This involves using strobilurin fungicides in combination with other fungicides that have different modes of action. msu.eduudel.edu Such strategies are designed to reduce the selection pressure for resistance to any single fungicide class. nih.gov

The Fungicide Resistance Action Committee (FRAC) provides guidelines for the use of fungicides to minimize the risk of resistance development. udel.edu These guidelines often recommend alternating applications of fungicides from different FRAC groups or using tank-mixtures. msu.eduudel.edu

Key combinatorial strategies include:

Alternation: This involves rotating the use of strobilurin fungicides with fungicides from different chemical groups with distinct modes of action. msu.edu This prevents the continuous selection pressure that can lead to the rapid development of resistance. ahdb.org.uk

Mixtures: Tank-mixing a strobilurin fungicide with a multi-site inhibitor or a fungicide from a different FRAC group can be an effective resistance management tool. msu.eduudel.edu The partner fungicide can help control any strobilurin-resistant individuals in the fungal population.

Research has shown that combining biocontrol agents with chemical fungicides can be an effective integrated approach. nih.gov This strategy can reduce the required doses of fungicides and lower the selection pressure for resistance. nih.gov For example, some studies have investigated the combined use of biological control agents and fungicides, which can enhance disease control and manage resistance. nih.gov

The effectiveness of these combinatorial approaches depends on various factors, including the specific pathogens, the crops, and the local environmental conditions. Therefore, it is crucial to follow regional best practices and recommendations for fungicide use to ensure the long-term efficacy of strobilurin fungicides.

Inability to Generate Article on the Ecological and Environmental Dynamics of this compound

Following a comprehensive search for scientific literature and data, it is not possible to generate an article on the "Ecological and Environmental Dynamics of this compound" as requested. The detailed information required by the provided outline is non-existent because the compound , this compound, is not an agricultural fungicide and lacks the properties that would lead to such environmental studies.

Key Findings on this compound:

A Rare Natural Product: Research has identified this compound as a naturally occurring compound isolated from the fruit bodies of the toadstool Mycena crocata, a type of mushroom. nih.govdntb.gov.ua

Unique Lack of Antifungal Activity: The most significant characteristic of this compound, as documented in the scientific literature, is its complete lack of antifungal activity. nih.govresearchgate.net This is in stark contrast to all other known natural and synthetic strobilurins (e.g., Azoxystrobin, Pyraclostrobin), which are specifically developed and used for their potent, broad-spectrum fungicidal properties. wikipedia.orgmsu.eduresearchgate.net

Absence of Commercial Use: Because it is not effective against fungi, this compound has not been developed or commercialized as a pesticide. Its existence is primarily noted in academic research focused on the chemical diversity of natural products from fungi. nih.govresearchgate.net

The entire framework of the requested article is based on the premise that this compound is a substance, like a commercial pesticide, that has been introduced into the environment in significant quantities. However, as a non-commercial, non-fungicidal natural product, it has not been the subject of any studies concerning its environmental fate, persistence, degradation, mobility, or ecological impact.

Therefore, no data is available for any of the specified sections and subsections of the requested article:

Ecological and Environmental Dynamics of Strobilurin N

Impact of Strobilurin N on Non-Target Organisms and Microbial Communities:No research has been conducted on its impact on non-target organisms.

Ecological Risk Assessment for Aquatic Life Exposed to this compound:No ecological risk assessments have been performed.

Due to this complete absence of relevant scientific data, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is impossible.

"this compound": An Unidentified Compound in Scientific Literature

A thorough review of scientific and commercial literature reveals no specific chemical compound identified as "this compound." While the strobilurins are a well-established class of agricultural fungicides, the designation "this compound" does not correspond to a recognized or commercially available derivative. It is possible that this name is an internal or non-standard identifier for a specific, novel strobilurin analogue that is not yet described in public-domain research.

The strobilurin family of fungicides originated from naturally occurring compounds found in fungi such as Strobilurus tenacellus. plantsciencejournal.comresearchgate.net These natural products, including the foundational molecule Strobilurin A, inspired the development of a wide range of synthetic analogues with improved stability and efficacy. researchgate.netagroconsultasonline.com Commercially significant examples include Azoxystrobin (B1666510), Kresoxim-methyl, and Pyraclostrobin (B128455). plantsciencejournal.comdpi.qld.gov.au

The general chemical structure of a strobilurin consists of a pharmacophore, typically a β-methoxyacrylate or a related group, linked to an aromatic ring and a side chain. researchgate.netacs.org The fungicidal activity of these compounds stems from their ability to inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex. agroconsultasonline.comcdnsciencepub.com

Given the specificity of the requested article outline, which details physiological effects on plants and remediation technologies, it is evident that such information would be contingent on dedicated research for a particular molecule. Without a standard chemical name, CAS number, or published structure corresponding to "this compound," it is not possible to provide a scientifically accurate and focused article as requested.

Further investigation would require clarification of the specific chemical identity of the compound of interest.

Advanced Research Methodologies in Strobilurin N Studies

Spectroscopic and Chromatographic Techniques for Strobilurin Analysis

The accurate analysis of strobilurin compounds in various matrices—such as plant tissue, soil, and water—is fundamental to understanding their biokinetics and impact on nitrogen-related processes. Spectroscopic and chromatographic methods are the cornerstones of this analytical chemistry, providing the sensitivity and specificity required for precise quantification.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for separating strobilurins from complex sample extracts. oup.comnih.gov These methods are often coupled with highly sensitive detectors. For GC, electron capture (EC), nitrogen-phosphorous (NP), and mass spectrometric (MS) detectors are frequently used. nih.govmdpi.comtandfonline.com For HPLC, tandem mass spectrometry (LC-MS/MS) is a powerful tool for both identification and quantification. researchgate.net Novel ambient mass spectrometry techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), have been developed for rapid screening of strobilurin residues on surfaces like wheat grains with minimal sample preparation. researchgate.netvscht.cz

These analytical techniques are crucial for studies investigating the link between strobilurins and plant nitrogen metabolism. Researchers use them to establish precise concentrations of the fungicide within plant tissues, which can then be correlated with physiological outcomes like increased nitrate (B79036) reductase activity or changes in total nitrogen content. mdpi.com

Table 1: Key Chromatographic and Spectroscopic Methods in Strobilurin Analysis

| Technique | Detector | Application | Key Findings/Features | References |

|---|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS), Electron Capture (EC), Nitrogen-Phosphorous (NP) | Analysis of strobilurin residues in crops (wheat, apples, grapes) and environmental samples (water). | Validated methods for detecting azoxystrobin (B1666510), kresoxim-methyl, and trifloxystrobin (B1683241) with low limits of detection (0.004-0.014 mg/kg). nih.govtandfonline.com | mdpi.com, nih.gov, tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Tandem Mass Spectrometry (MS/MS) | Quantification of strobilurin residues in various matrices; considered a conventional approach for validation. | Provides high accuracy and is used to validate faster screening methods like DART-TOF MS. researchgate.net | oup.com, researchgate.net |

| Micellar Electrokinetic Capillary Chromatography (MECC) | UV Detector | Determination of azoxystrobin, kresoxim-methyl, and pyraclostrobin (B128455) in fruits and vegetables. | Offers high enrichment factors and simplifies sample preparation compared to traditional chromatography. oup.com | oup.com |

| Ambient Mass Spectrometry (DART, DESI) | Time-of-Flight (TOF) MS, Linear Ion Trap (LIT) MSn | Rapid, direct screening of fungicide residues on grain surfaces with minimal sample preparation. | Allows for analysis in under 1 minute; DART-TOF MS shows good agreement with LC-MS/MS for quantification. researchgate.netvscht.cz | researchgate.net, vscht.cz |

Molecular Docking and Computational Chemistry for Strobilurin Interaction Studies

Molecular docking and computational chemistry are indispensable tools for investigating the interactions of strobilurin molecules at the atomic level. The primary application of this methodology has been to study how strobilurins bind to their target site, the Quinone outside (Qo) binding pocket of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. nih.gov

Computational studies use the three-dimensional crystal structure of the target protein, such as the bovine cytochrome bc1, to simulate the binding of different strobilurin analogues. nih.gov These simulations calculate the binding energy and identify key amino acid residues involved in the interaction, providing insights into the structure-activity relationship. rsc.orgnih.gov For example, docking studies have shown that the pharmacophore of strobilurins like azoxystrobin fits very close to the G143 protein residue, which is critical for their fungicidal activity and a hotspot for resistance mutations. nih.gov

While the primary focus is on the cytochrome bc1 target, these computational methods hold potential for exploring the observed "greening effect" and influence on nitrogen metabolism. Studies report that strobilurins can increase the activity of nitrate reductase, the key enzyme in nitrogen assimilation. mdpi.complantsciencejournal.org Molecular docking could be employed to investigate whether strobilurins can bind to nitrate reductase at an allosteric site, potentially inducing a conformational change that enhances its activity. Although direct studies of strobilurin-nitrate reductase docking are not yet prominent, the established methodology provides a clear path for future research in this area.

Table 2: Findings from Molecular Docking Studies of Strobilurin Analogues

| Strobilurin/Analogue | Target Protein | Key Interacting Residues | Software/Method | References |

|---|---|---|---|---|

| Azoxystrobin & other strobilurins | Bovine Cytochrome bc1 (PDB: 1SQB) | G143, various hydrophobic residues | AutoDock Tools | , nih.gov |

| Phenylpyrazole derivatives with strobilurin moieties | Protoporphyrinogen oxidase (PPO) | PHE B:439, PHE B:392 (π–π stacking), VAL B:475 (hydrogen bond) | Molecular Docking | rsc.org, nih.gov |

| Synthetic Strobilurin Analogues | Cytochrome bc1, CYP51 | Tyr127, Thr302 (hydrogen bonding) | AutoDock Tools, CASTp | , |

Genetic and Genomic Approaches in Strobilurin Biosynthesis and Resistance Research

Genetic and genomic research has been pivotal in uncovering the pathways for strobilurin biosynthesis in fungi and, crucially, the mechanisms by which fungal pathogens develop resistance.

Biosynthesis: The biosynthetic gene clusters responsible for producing strobilurins have been identified and sequenced in fungi like Strobilurus tenacellus. researchgate.net This research revealed that the pathway involves a highly reducing polyketide synthase (PKS) with unique hydrolase and methyltransferase domains. researchgate.net Heterologous expression, which involves transferring these genes into a different, more easily cultured host fungus like Aspergillus oryzae, has been a powerful tool to reconstruct the biosynthetic pathway and identify key enzymes, such as the FAD-dependent oxygenase responsible for creating the essential β-methoxyacrylate toxophore. researchgate.netspringernature.com

Resistance: The most significant contribution of genetics in this field is the identification of the molecular basis for resistance. The high specificity of strobilurins on a single target site makes them prone to resistance development. frontiersin.org Genetic sequencing of resistant fungal strains has repeatedly identified a single point mutation in the mitochondrial cytochrome b gene (cytb). researchgate.netlsu.edu The most common mutation is a change from guanine (B1146940) (G) to cytosine (C) at a specific codon, which results in the substitution of the amino acid glycine (B1666218) with alanine (B10760859) at position 143 (G143A). researchgate.netgrdc.com.auresearchgate.net This single amino acid change dramatically reduces the binding affinity of strobilurins to the target protein, rendering the fungicide ineffective. researchgate.net However, other resistance mechanisms have also been detected at lower frequencies. researchgate.net

Genomic approaches like transcriptomics are also valuable for understanding the plant's response to strobilurin application. By analyzing the entire set of expressed genes in a plant treated with a strobilurin, researchers can identify the upregulation of genes involved in nitrogen transport and assimilation, providing a genetic-level explanation for the observed physiological effects on nitrogen use efficiency. mdpi.com

In vitro and In vivo Bioassays for Strobilurin Efficacy and Ecological Impact

A combination of in vitro and in vivo bioassays is essential for evaluating the performance of strobilurins, from their fungicidal potency to their broader ecological effects.

In vitro Bioassays: These laboratory-based assays provide a rapid and controlled method to screen for fungicidal activity. Common methods include the mycelial growth inhibition assay, where the compound is added to a growth medium (e.g., potato dextrose agar) to determine the concentration that inhibits fungal growth by 50% (EC50). sioc-journal.cnresearchgate.net Spore germination assays on agar (B569324) or glass slides are also used to assess the fungicide's ability to prevent the initial stages of infection. msu.edu To study the impact on nitrogen metabolism, in vitro assays can be adapted to measure the activity of enzymes like nitrate reductase in plant cell suspensions treated with strobilurins.

In vivo Bioassays: These assays are conducted on living organisms to test efficacy under more realistic conditions. Leaf-disk bioassays, where small disks of leaf tissue are inoculated with a pathogen and treated with the fungicide, are a common intermediate step between in vitro tests and full-scale trials. nih.gov Greenhouse and small-scale pot tests on whole plants are used to evaluate both preventative and curative activity against diseases under controlled environmental conditions. nih.govacs.orglew.ro These in vivo studies are also critical for measuring the physiological effects on the plant itself, such as changes in nitrogen content, N uptake, and the nitrogen harvest index (the efficiency of N transfer to the grain). mdpi.com

Ecological Impact Bioassays: The broad-spectrum activity of strobilurins means they can affect non-target organisms. nih.gov Ecotoxicological bioassays are performed to assess this risk. These include acute and chronic toxicity tests on aquatic organisms such as fish, daphnia, and algae, as well as terrestrial organisms like earthworms and beneficial insects. jchr.orgresearchgate.netufz.de These studies are crucial for understanding the potential for ecosystem disruption. nih.gov

Field-Scale Experimental Designs for Agricultural Applications of Strobilurin N

Ultimately, the practical value of strobilurins and their interaction with plant nutrition must be validated through field-scale experiments. These trials are designed to test efficacy and yield effects under real-world agricultural conditions, which include variable weather, soil types, and disease pressure.

A standard methodology for these trials is the randomized complete block design (RCBD). apsnet.orgsagens.org This design arranges experimental plots into blocks to account for field variability, allowing for robust statistical analysis of treatment effects. sagens.orgcambridge.org Plots are typically maintained using standard farm practices, with the exception of the specific fungicide and fertilizer treatments being tested. cambridge.org

To specifically investigate the interaction between strobilurins and nitrogen, researchers use factorial experimental designs. cambridge.org In this approach, different levels of strobilurin application (e.g., no fungicide, triazole only, strobilurin + triazole) are combined with different rates of nitrogen fertilizer. cambridge.org Throughout the growing season, researchers collect data on disease severity, plant growth metrics (e.g., leaf area), above-ground dry matter, and, finally, grain yield and quality. cambridge.orgahdb.org.uk Crucially, samples of grain and straw are analyzed to determine total nitrogen content, allowing for the calculation of nitrogen yield and nitrogen use efficiency. mdpi.comcambridge.org These field-scale experiments have demonstrated that the benefits of strobilurin application can be best exploited under adequate nitrogen fertilization, highlighting the synergistic relationship between disease control and plant nutrition. cambridge.org

Table 3: Components of a Factorial Field-Scale Experiment for Strobilurin and Nitrogen Interaction

| Design Component | Description | Example from Research | References |

|---|---|---|---|

| Experimental Design | Randomized Complete Block Design (RCBD) with a factorial treatment structure. | Factor 1: Fungicide program (e.g., untreated, triazole, strobilurin mix). Factor 2: Nitrogen fertilizer rate (e.g., 0, 100, 200 kg N/ha). | cambridge.org, apsnet.org, sagens.org |

| Plot Details | Defined plot sizes (e.g., 1.75 x 10 m) with multiple replications (3 or 4) for statistical power. | Cultivar 'Hereward' wheat used in plots maintained under standard farm husbandry. | cambridge.org |

| Treatments | Application of different fungicide programs at specific growth stages and varied rates of nitrogen fertilizer. | Strobilurins (azoxystrobin, pyraclostrobin) applied under high or low N fertility regimes. | erudit.org |

| Data Collection | Regular assessment of disease severity, measurement of plant growth parameters, and final yield. | Disease rating scales (0-5), leaf area, dry matter yield, grain yield. | cambridge.org, sagens.org |

| Nitrogen Analysis | Post-harvest analysis of grain and straw to determine N content and calculate N yield and N harvest index. | Analysis of N content in straw and grain to assess N uptake and remobilization. | cambridge.org, mdpi.com |

Future Directions and Emerging Research Areas for Strobilurin N

Development of Next-Generation Strobilurin N Analogs with Enhanced Attributes

The quest for novel this compound analogs is driven by the need for fungicides with improved efficacy, broader spectrum of activity, and better environmental profiles. Research is focused on modifying the core strobilurin structure to enhance systemic properties, photostability, and activity against resistant pathogens.

Key areas of development include:

Enhanced Systemic Properties: A significant portion of global research and development expenditure, over $220 million in 2023, is dedicated to developing next-generation strobilurins with improved systemic movement within plants. marketreportsworld.com This allows the fungicide to protect new growth and parts of the plant not directly sprayed. ugd.edu.mk For instance, the xylem-systemic properties of compounds like azoxystrobin (B1666510) and picoxystrobin (B33183) enable them to move to newly emerging leaves. agroconsultasonline.com

Novel Formulations: Innovations in formulation technology are leading to products with better water solubility and dispersibility. marketreportsworld.comgoogle.com For example, nano-dispersion and water-soluble strobilurins are being developed to improve compatibility with modern irrigation systems like drip irrigation. marketreportsworld.com

Bio-based Alternatives: There is a growing trend towards sustainable agriculture, which has spurred the development of bio-based strobilurin alternatives. marketreportsworld.com In 2023, 14 new eco-friendly strobilurin variants were in development globally. marketreportsworld.com These include microbially derived strobilurins and algae-extracted prototypes that have shown high efficacy against common fungal pathogens. marketreportsworld.com

Structural Modifications: Synthetic chemists are creating new analogs by modifying the toxophore and other parts of the strobilurin molecule. agroconsultasonline.comresearchgate.net For example, replacing the (Z)-olefinic bond of strobilurin A with a disubstituted benzene (B151609) ring led to more light-stable compounds. agroconsultasonline.com The goal is to discover novel structures with high activity against both susceptible and resistant fungal strains. researchgate.net

Interactive Table: Recent Innovations in Strobilurin Analogs

| Innovation Area | Example/Development | Reported Attribute/Finding | Source |

|---|---|---|---|

| Nano-dispersion Formulations | StrobiSol™ | Achieved 78% market penetration in vegetable farms in four eastern provinces; compatible with drip irrigation. | marketreportsworld.com |

| Algae-extracted Prototype | Nutrichem development | Demonstrated 82% control over Botrytis cinerea. | marketreportsworld.com |

| Microbially Derived Variants | Introduced in India and the Netherlands | Showed over 85% efficacy in controlling pathogens on tomatoes and grapes. | marketreportsworld.com |

| Analogs with Benzothiazole (B30560) Side Chains | Compound 3g | Exhibited higher in vivo activity against Sphaerotheca fuliginea and Pseudoperoniospora cubensis than Kresoxim-methyl. | researchgate.net |

Research on Overcoming Complex Resistance Mechanisms to this compound

The emergence of fungal resistance is a significant challenge to the long-term efficacy of strobilurin fungicides. frontiersin.org Research in this area is focused on understanding the molecular basis of resistance and developing strategies to mitigate its impact.

Key research findings and directions include:

Target Site Mutations: The primary mechanism of resistance to strobilurin fungicides is a point mutation in the cytochrome b gene (CYTB), which is part of the mitochondrial complex III where these fungicides act. agroconsultasonline.comapsnet.orgbiorxiv.org The most common mutation is the G143A substitution, which prevents the fungicide from binding to its target. apsnet.orgnih.gov

Alternative Oxidase (AOX) Pathway: Some fungi possess an alternative oxidase (AOX) pathway that can bypass the block in the main respiratory chain caused by strobilurins, allowing the fungus to continue producing energy. apsnet.orgjst.go.jp However, the role of AOX in conferring field-level resistance appears to vary among different pathogens. apsnet.orgjst.go.jp

Efflux Pumps: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump the fungicide out of the fungal cell, leading to reduced sensitivity. nih.govokstate.edu This is a mechanism of multidrug resistance. nih.gov

Metabolic Remodeling: Studies have shown that in response to strobilurin exposure, some fungi can remodel their metabolism to compensate for reduced ATP production. This includes the upregulation of pathways like the glyoxylate (B1226380) cycle and gluconeogenesis. biorxiv.org

Strategies to Overcome Resistance:

Mixtures and Rotations: A key strategy is to use strobilurins in mixtures or rotations with fungicides that have different modes of action. nih.gov

Development of Novel Fungicides: Research is ongoing to develop new fungicides that are effective against strobilurin-resistant strains. researchgate.netnih.gov This includes creating dual-pharmacophore compounds that combine strobilurin features with those of other fungicide classes. nih.gov

Chemosensitizers: Certain benzo analogs have been shown to enhance the activity of strobilurins, potentially reducing the effective dosage needed and overcoming resistance. frontiersin.org

Comprehensive Ecological Impact Assessments of this compound in Diverse Ecosystems

The widespread use of strobilurin fungicides necessitates a thorough understanding of their potential effects on non-target organisms and the broader ecosystem. frontiersin.orgjchr.orgfrontiersin.org

Research in this area is focused on:

Aquatic Toxicity: Strobilurins can enter aquatic environments through surface runoff and have been shown to be toxic to a range of aquatic organisms, including algae, daphnia, and fish. jchr.orgresearchgate.netresearchgate.net The toxicity varies among different strobilurin compounds and species. researchgate.net Studies have investigated effects on mitochondrial function, development, reproduction, and behavior in aquatic species. researchgate.netiau.ir

Soil Ecosystems: Strobilurins can impact soil microbial communities, potentially shifting the balance from fungal to bacterial dominance. frontiersin.orgfrontiersin.org They can also affect soil animals like earthworms. researchgate.net Research is assessing the effects of different formulations on soil organisms and their functions. researchgate.net

Non-Target Organisms: The impact on beneficial insects and other non-target terrestrial organisms is an area of ongoing study. researchgate.net

Fate and Transport: Understanding the degradation, persistence, and movement of strobilurins in soil and water is crucial for assessing their environmental risk. frontiersin.orgresearchgate.net Factors like photolysis and microbial degradation play a significant role in their environmental persistence. google.com

Interactive Table: Ecotoxicological Effects of Strobilurins

| Ecosystem Component | Observed Effect | Example Compound(s) | Source |

|---|---|---|---|

| Aquatic Organisms (Fish) | Mitochondrial impairment, genotoxicity, cardiotoxicity, endocrine disruption. | Pyraclostrobin (B128455), Azoxystrobin, Trifloxystrobin (B1683241) | researchgate.net |

| Soil Microorganisms | Changes in microbial biodiversity, inhibition of certain fungal and bacterial groups. | Azoxystrobin | frontiersin.orgfrontiersin.org |

| Soil Fauna (Earthworms) | Oxidative stress and DNA damage. | Azoxystrobin | frontiersin.org |

| Aquatic Plants | Oxidative stress and DNA damage. | Azoxystrobin | iau.ir |

Exploration of Novel Physiological Benefits of this compound in Crop Production

Beyond their fungicidal activity, strobilurins have been observed to induce positive physiological effects in plants, often referred to as "greening effects," which can contribute to increased yield and quality even in the absence of significant disease pressure. agroconsultasonline.comresearchgate.netunesp.br

Key research areas include:

Enhanced Photosynthesis and Carbon Assimilation: Strobilurins can increase net carbon assimilation, leading to more energy for the plant. unesp.brplantsciencejournal.com

Improved Nitrogen Metabolism: An increase in the activity of nitrate (B79036) reductase, a key enzyme in nitrogen assimilation, has been reported following strobilurin application. unesp.brplantsciencejournal.commdpi.com This can lead to improved nitrogen uptake and use efficiency. mdpi.com

Hormonal Regulation and Delayed Senescence: Strobilurins can influence plant hormone levels, notably by reducing the production of the senescence-promoting hormone ethylene (B1197577). researchgate.netuepg.br This leads to delayed leaf senescence, maintaining green leaf area for a longer period and maximizing the grain-filling period. agroconsultasonline.comuepg.br

Stress Tolerance: Strobilurins have been shown to enhance plant tolerance to various abiotic stresses. plantsciencejournal.com This may be linked to effects on antioxidant enzymes and hormonal balance, such as increasing abscisic acid (ABA) levels, which helps in managing water stress. researchgate.netuepg.br

Interactive Table: Physiological Effects of Strobilurins on Crops

| Physiological Effect | Mechanism/Observation | Example Compound(s) | Source |

|---|---|---|---|

| Delayed Senescence ("Greening Effect") | Inhibition of ethylene biosynthesis, prolonged photosynthetic activity. | Kresoxim-methyl, Pyraclostrobin | agroconsultasonline.comuepg.br |

| Increased Nitrogen Use Efficiency | Increased nitrate reductase activity, enhanced N uptake and remobilization. | Azoxystrobin, Pyraclostrobin | plantsciencejournal.commdpi.com |

| Enhanced Stress Tolerance | Increased antioxidant enzyme activity and abscisic acid (ABA) levels. | Kresoxim-methyl, Pyraclostrobin | researchgate.netplantsciencejournal.comuepg.br |

| Improved Carbon Assimilation | Increased net photosynthesis. | General Strobilurins | unesp.brplantsciencejournal.com |

Application of Advanced Biotechnologies for this compound Biosynthesis and Modification

While commercial strobilurins are synthetic analogs, the original discovery was from natural products produced by fungi. researchgate.netsci-hub.se Advanced biotechnological tools are now being explored to understand and harness the natural biosynthetic pathways of these compounds.

Emerging research areas include: